molecular formula C14H18BrNO4 B1277224 Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid CAS No. 500770-75-2

Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Cat. No.: B1277224
CAS No.: 500770-75-2
M. Wt: 344.2 g/mol
InChI Key: JLEZYQLFLYPMMA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a useful research compound. Its molecular formula is C14H18BrNO4 and its molecular weight is 344.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Regioselective Ring Opening Reactions : Boc-substituted cis-2-phenyl-3-aminooxetanes, closely related to Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid, have been used in ring expansion to oxazolidinones and ring-opened to synthesize various amino alcohols, demonstrating their utility in creating complex chemical structures (Bach & Schröder, 1997).

  • Catalytic Efficiency : In the field of catalysis, Boc-protected amino acids play a significant role. They resist racemization during peptide synthesis and are easily converted into free amines, as shown in studies involving N-tert-butoxycarbonylation of amines using efficient and environmentally benign catalysts (Heydari et al., 2007).

  • Synthesis of Amino Acids and Peptides : Research demonstrates the role of Boc-protected amino acids in the synthesis of various amino acids and peptides, highlighting their importance in creating biologically active compounds and pharmaceuticals (Plaue & Heissler, 1987).

Biological and Medicinal Applications

  • Neuroexcitant Analogues : Isoxazole amino acids, synthesized using similar Boc-protected derivatives, are critical neuroexcitants. Their synthesis demonstrates the application of this compound in neuropharmacology (Pajouhesh & Curry, 1998).

  • Chemical Ligation in Peptide Synthesis : The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine showcases its utility in peptide synthesis, establishing the relevance of Boc-protected amino acids in creating complex biological molecules (Crich & Banerjee, 2007).

  • Phytosteryl Amino Acid Ester Synthesis : In food science, the synthesis of phytosteryl amino acid esters using Boc-protected amino acids highlights their application in enhancing the emulsifying properties of food components (Jia et al., 2019).

Industrial and Material Science Applications

  • Polymer Chemistry : In the synthesis of methacrylate polymers containing chiral amino acid moieties, Boc-protected amino acids are crucial for obtaining well-defined polymers with controlled molecular weight and narrow distribution, showing their significance in material sciences (Kumar, Roy, & De, 2012).

  • Hydrogenase Modeling : Boc-protected amino acids have been used in the modeling of peptide surroundings of [FeFe] hydrogenase, demonstrating their utility in understanding and simulating biochemical processes (Apfel et al., 2009).

Future Directions

Borinic acids and their derivatives, which include “Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid”, are a subclass of organoborane compounds that have potential applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research may focus on improving the stability of these compounds and exploring their potential applications in various fields .

Properties

IUPAC Name

(3S)-3-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEZYQLFLYPMMA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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